

Application Notes and Protocols for Determining Avapritinib IC50 in Cancer Cell Lines

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Compound of Interest

Compound Name: Avapritinib

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These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of **Avapritinib** in various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that targets mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] These mutations are key drivers in several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[3][4] **Avapritinib** is designed to bind to the ATP-binding pocket of the mutant forms of KIT and PDGFRA, thereby inhibiting their kinase activity.[1] This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] By blocking these pathways, **Avapritinib** induces apoptosis and reduces the proliferation of cancer cells harboring these specific mutations.[1] The determination of its IC50 value is a critical step in assessing its potency and in the development of novel anti-cancer therapies.

Data Presentation: Avapritinib IC50 Values

The following table summarizes the reported IC50 values of **Avapritinib** in various cancer cell lines, highlighting its potent activity against cells with specific KIT and PDGFRA mutations.

Cell Line	Cancer Type	Key Mutations	IC50 (nM)	Assay Type	Reference
HMC-1.2	Mast Cell Leukemia	KIT D816V	4	Autophosphorylation	[2] [5]
P815	Mastocytoma	KIT D816Y	22	Autophosphorylation	[6]
Kasumi-1	Acute Myeloid Leukemia	KIT N822K	75	Cellular Proliferation	[2] [5]
GIST-T1	Gastrointestinal Stromal Tumor	KIT V560_L576del (Exon 11)	-	-	
GIST430	Gastrointestinal Stromal Tumor	KIT V560_Y578delinsF (Exon 11)	-	-	
GIST48	Gastrointestinal Stromal Tumor	KIT V560D, D820A (Exon 11, 17)	-	-	
Ba/F3	Pro-B Cell Line	Engineered with PDGFRA D842V	0.24	Biochemical	[2]
Ba/F3	Pro-B Cell Line	Engineered with KIT D816V	0.27	Biochemical	[2]

Note: Some IC50 values for specific GIST cell lines were not explicitly found in the provided search results, but these cell lines are commonly used in GIST research.

Experimental Protocols

Two common methods for determining the IC₅₀ of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for each are provided below.

Protocol 1: MTT Assay for IC₅₀ Determination

This protocol outlines the steps for assessing cell viability through the colorimetric measurement of formazan, produced by the reduction of MTT by metabolically active cells.[\[7\]](#)
[\[8\]](#)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
- **Avapritinib** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[\[7\]](#)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Sterile PBS (Phosphate-Buffered Saline)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Avapritinib** in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
 - Remove the medium from the wells and add 100 μ L of the various concentrations of **Avapritinib**. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
 - Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of 5 mg/mL MTT solution to each well.[\[9\]](#)
 - Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization:
 - Carefully aspirate the medium from each well without disturbing the formazan crystals.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[10\]](#)
 - Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.[\[10\]](#)
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other readings.

- Calculate the percentage of cell viability for each **Avapritinib** concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the **Avapritinib** concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a homogeneous method for determining cell viability by quantifying ATP, which is indicative of metabolically active cells.[\[11\]](#)[\[12\]](#)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Avapritinib** (stock solution in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled 96-well plates
- Multichannel pipette
- Luminometer

Procedure:

- Cell Seeding:
 - Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 80 µL of complete culture medium.
 - Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment:

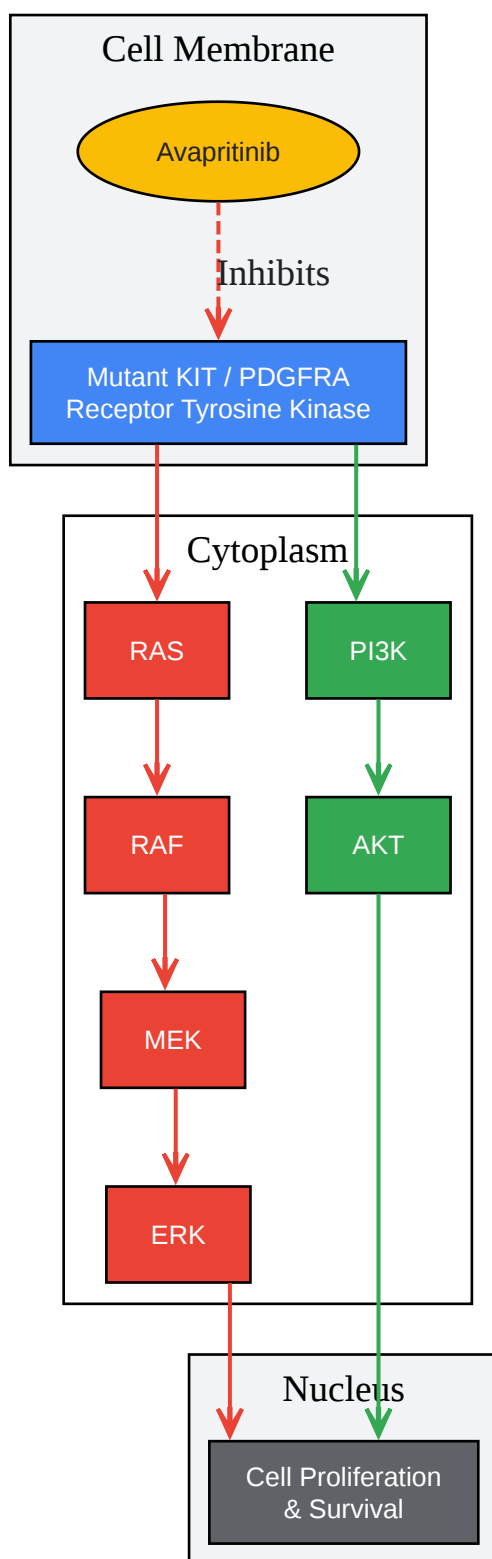
- Prepare serial dilutions of **Avapritinib** in complete culture medium.
- Add 20 µL of the **Avapritinib** dilutions to the respective wells. Include a vehicle control and a no-cell control.
- Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Assay Reagent Preparation and Addition:
 - Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent as per the manufacturer's instructions.[\[13\]](#)
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[\[14\]](#)
 - Add 100 µL of CellTiter-Glo® Reagent to each well.[\[13\]](#)
- Lysis and Signal Stabilization:
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[\[14\]](#)
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
[\[14\]](#)
- Data Acquisition:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the luminescence of the no-cell control from all other readings.
 - Calculate the percentage of cell viability for each **Avapritinib** concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the **Avapritinib** concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Avapritinib Mechanism of Action

Avapritinib functions by inhibiting the kinase activity of mutant KIT and PDGFRA receptors.

This diagram illustrates the downstream signaling pathways affected by **Avapritinib**.

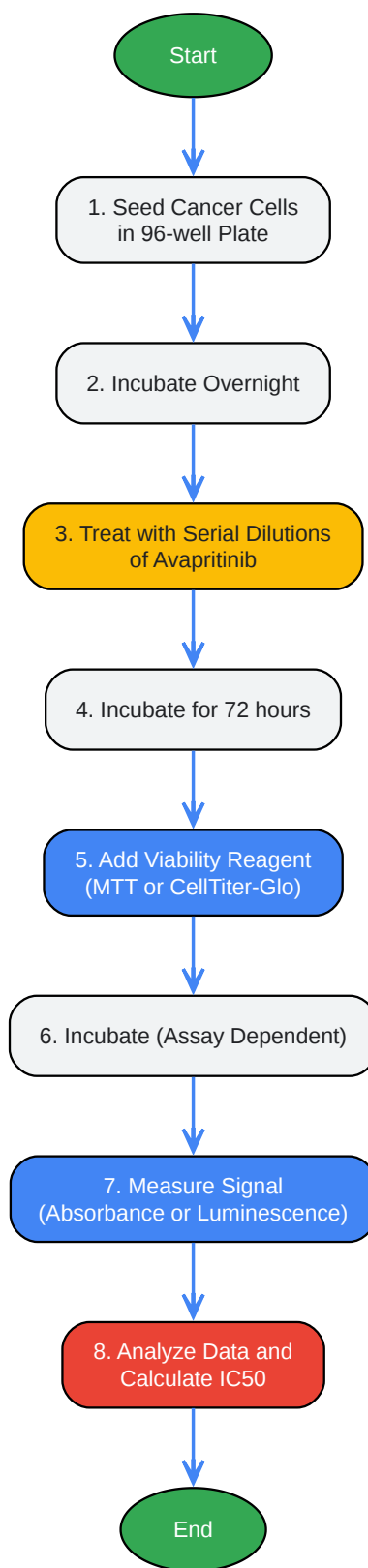


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Caption: **Avapritinib** inhibits mutant KIT/PDGFR α , blocking downstream signaling.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 of **Avapritinib** using a cell-based viability assay.



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Caption: Workflow for determining **Avapritinib**'s IC50 in cancer cell lines.

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